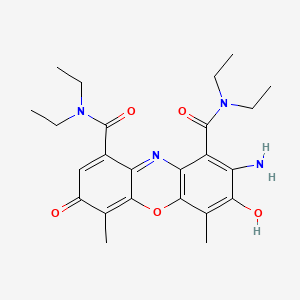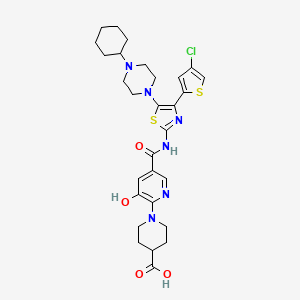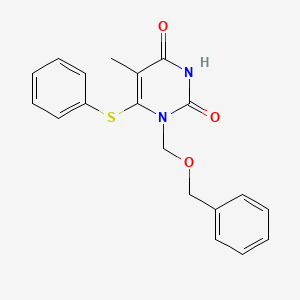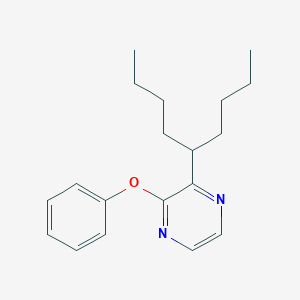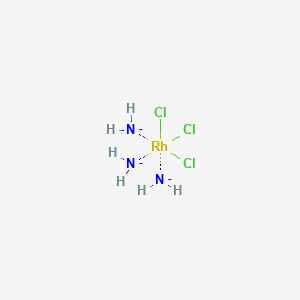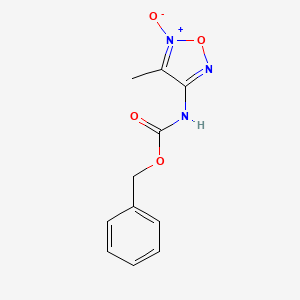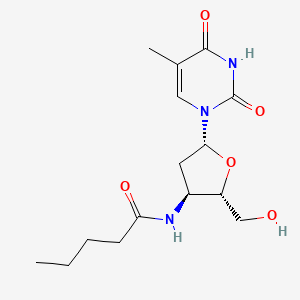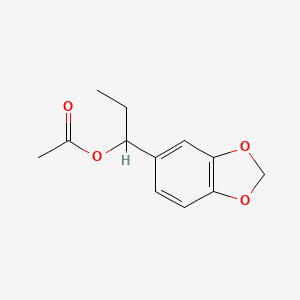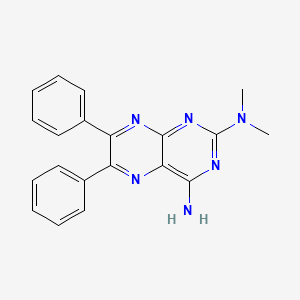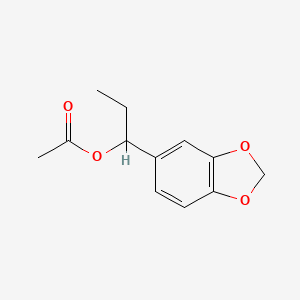
Deschloroketamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Deschloroketamine can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanone. This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and chloroform, and the reactions are carried out under controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Deschloroketamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include hydroxylated and dealkylated derivatives . For example, N-dealkylation and hydroxylation are common metabolic pathways for this compound .
Applications De Recherche Scientifique
Deschloroketamine has a range of scientific research applications. In chemistry, it is used as a reference material for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . In biology, it is used to study its effects on various cell lines, including human embryonic kidney cells and neuroblastoma cells . In medicine, this compound has been investigated for its potential use as an anesthetic and for its immunomodulatory properties . In industry, it is used in the development of new psychoactive substances and for forensic analysis .
Mécanisme D'action
Deschloroketamine exerts its effects primarily through its action on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine . It acts as an NMDA receptor antagonist, blocking the receptor and preventing the influx of calcium ions, which leads to its dissociative and anesthetic effects . Additionally, this compound may interact with other receptors, such as opioid and muscarinic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Deschloroketamine is structurally similar to other dissociative anesthetics such as ketamine, 2-Fluorothis compound, and phencyclidine (PCP) . Compared to ketamine, this compound is reported to be 2-3 times more potent . Phencyclidine, another related compound, shares similar dissociative properties but has a different chemical structure .
Conclusion
This compound is a versatile compound with a range of applications in scientific research, medicine, and industry. Its unique chemical structure and pharmacological properties make it an important subject of study for researchers and clinicians alike.
Propriétés
Numéro CAS |
7063-30-1 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(methylamino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
Clé InChI |
ZAGBSZSITDFFAF-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


